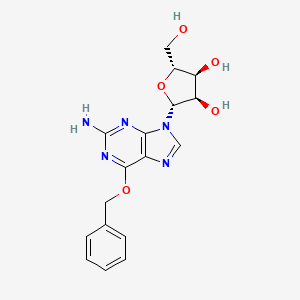

O6-Benzyl Guanosine

Description

BenchChem offers high-quality O6-Benzyl Guanosine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about O6-Benzyl Guanosine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2R,3R,4S,5R)-2-(2-amino-6-phenylmethoxypurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N5O5/c18-17-20-14-11(15(21-17)26-7-9-4-2-1-3-5-9)19-8-22(14)16-13(25)12(24)10(6-23)27-16/h1-5,8,10,12-13,16,23-25H,6-7H2,(H2,18,20,21)/t10-,12-,13-,16-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWYXQHQQWVZSOQ-XNIJJKJLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=NC(=NC3=C2N=CN3C4C(C(C(O4)CO)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC2=NC(=NC3=C2N=CN3[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N5O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4552-61-8 | |

| Record name | 6-O-(Phenylmethyl)guanosine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4552-61-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

An In-depth Technical Guide on O6-Benzylguanosine as a Suicide Inhibitor of MGMT

For Researchers, Scientists, and Drug Development Professionals

Abstract

O6-methylguanine-DNA methyltransferase (MGMT) is a critical DNA repair protein that confers resistance to a major class of chemotherapeutic alkylating agents.[1][2][3] This resistance is a significant hurdle in the effective treatment of various cancers, including glioblastoma.[3][4] O6-benzylguanosine (O6-BG) and its active guanine form, O6-benzylguanine, are potent suicide inhibitors of MGMT.[5][6] By irreversibly inactivating MGMT, O6-BG sensitizes tumor cells to the cytotoxic effects of alkylating drugs like temozolomide (TMZ) and carmustine (BCNU).[5][7] This guide provides a comprehensive technical overview of the mechanism of O6-BG-mediated MGMT inhibition, its application in overcoming chemotherapy resistance, and detailed protocols for its preclinical evaluation.

The Central Role of MGMT in DNA Repair and Chemoresistance

O6-methylguanine-DNA methyltransferase (MGMT), also known as O6-alkylguanine-DNA alkyltransferase (AGT), is a unique DNA repair enzyme that plays a pivotal role in protecting the genome from the mutagenic and cytotoxic effects of alkylating agents.[1][2][8] These agents, widely used in cancer chemotherapy, introduce alkyl groups onto the DNA, with the O6 position of guanine being a primary target for therapeutically relevant damage.[3][9]

Mechanism of MGMT-mediated DNA Repair:

MGMT functions as a "suicide" enzyme, meaning each protein molecule can only perform one repair reaction.[2][9][10] The repair process involves the direct and irreversible transfer of the alkyl group from the O6 position of guanine in DNA to a specific cysteine residue (Cys145) within the MGMT active site.[9][10][11] This stoichiometric reaction restores the integrity of the guanine base in the DNA but results in the permanent inactivation of the MGMT protein, which is then targeted for ubiquitination and proteasomal degradation.[10][11] The cell's capacity to repair O6-alkylguanine adducts is therefore directly proportional to the number of available MGMT molecules.[11]

MGMT and Chemoresistance:

High levels of MGMT expression in tumor cells are a major mechanism of resistance to alkylating chemotherapies such as temozolomide (TMZ) and nitrosoureas (e.g., carmustine).[2][3][9] By rapidly repairing the O6-alkylguanine lesions before they can trigger cytotoxic pathways like mismatch repair-dependent apoptosis, MGMT effectively neutralizes the therapeutic effect of these drugs.[3][4][10] Conversely, tumors with low or absent MGMT expression, often due to epigenetic silencing via promoter hypermethylation, are significantly more sensitive to alkylating agents.[8][9] This has established MGMT promoter methylation status as a critical predictive biomarker for treatment response in glioblastoma.[8][9]

O6-Benzylguanosine: A Strategic Suicide Inhibitor

The critical role of MGMT in chemoresistance has driven the development of inhibitors to deplete its activity in tumor cells, thereby restoring sensitivity to alkylating agents. O6-benzylguanine (the active form of O6-benzylguanosine) is a potent and specific pseudosubstrate inhibitor of MGMT.[5][12]

Mechanism of Suicide Inhibition by O6-Benzylguanine:

O6-benzylguanine mimics the structure of the natural MGMT substrate, O6-methylguanine.[5][13] It binds with high affinity to the active site of the MGMT protein. The enzyme then attempts to "repair" this pseudosubstrate by transferring the benzyl group to its active site cysteine residue.[5][14][15] This covalent modification irreversibly inactivates the MGMT protein, effectively depleting the cell of its primary defense against O6-alkylating agents.[5][14][16] This "suicide inhibition" allows cytotoxic DNA lesions induced by alkylating drugs to accumulate, ultimately leading to cell death.[5]

Caption: Mechanism of MGMT inhibition by O6-benzylguanine.

Therapeutic Application and Clinical Context

The primary therapeutic strategy involving O6-BG is to use it as a chemosensitizing agent in combination with alkylating drugs to overcome MGMT-mediated resistance.[5][7]

Combination Therapy:

Numerous preclinical studies have demonstrated that pretreatment with O6-BG significantly enhances the cytotoxicity of temozolomide and BCNU in MGMT-proficient cancer cell lines and in vivo tumor models.[7][11][17] This has led to a number of clinical trials investigating the combination of O6-BG with alkylating agents in various cancers, most notably malignant gliomas.[7][18][19][20]

Clinical Trial Insights:

Clinical studies have established the dose of O6-BG required to effectively deplete MGMT activity in tumor tissue.[21] A dose of 120 mg/m² infused over one hour has been identified as effective for use in Phase II trials.[19][21] While the combination of O6-BG and alkylating agents has shown promise, particularly in restoring temozolomide sensitivity in some patients with temozolomide-resistant anaplastic glioma, the results in glioblastoma have been less consistent.[7][22] A significant challenge is the increased myelosuppression (bone marrow suppression) observed with the combination therapy, which often necessitates a reduction in the dose of the alkylating agent.[7][19][23]

| Parameter | O6-Benzylguanine (O6-BG) | Clinical Significance | Reference |

| Mechanism | Suicide inhibitor of MGMT | Depletes MGMT, overcoming chemoresistance | [5][6][14] |

| Active Form | O6-benzylguanine | Pseudosubstrate for the MGMT enzyme | [12] |

| Combination | With alkylating agents (Temozolomide, Carmustine) | Sensitizes MGMT-proficient tumors | [7][19] |

| Effective Dose | 120 mg/m² (1-hour infusion) | Established for biochemical modulation in tumors | [21] |

| Dose-Limiting Toxicity | Myelosuppression (when combined with alkylating agents) | Requires careful dose management | [19][23] |

| Metabolism | Rapidly converted to O6-benzyl-8-oxoguanine | Active metabolite also contributes to MGMT depletion | [21][24] |

Experimental Protocols for Preclinical Evaluation

Validating the efficacy of O6-BG as a chemosensitizing agent requires robust and reproducible experimental protocols. Below are methodologies for key in vitro assays.

MGMT Activity Assay

The measurement of MGMT activity in cell lysates is fundamental to confirming the inhibitory effect of O6-BG. A common method is a restriction enzyme-based assay using a radiolabeled oligonucleotide substrate.[25]

Principle: This assay utilizes a double-stranded DNA oligonucleotide containing a single O6-methylguanine lesion within a restriction enzyme recognition site (e.g., PstI). The methylation blocks cleavage by the restriction enzyme. Active MGMT in a cell lysate will repair the lesion, restoring the restriction site and allowing for cleavage. The amount of cleaved, radiolabeled fragment is proportional to the MGMT activity.

Step-by-Step Methodology:

-

Cell Lysate Preparation:

-

Harvest approximately 5 x 10⁸ cells and collect by centrifugation.

-

Wash the cell pellet with ice-cold PBS.

-

Resuspend the pellet in a suitable lysis buffer (e.g., containing Tris-HCl, EDTA, DTT, and protease inhibitors).

-

Lyse the cells by sonication or freeze-thaw cycles on ice.

-

Clarify the lysate by centrifugation at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.

-

Determine the protein concentration of the supernatant using a standard method (e.g., Bradford assay). Store lysates in aliquots at -80°C.

-

-

MGMT Repair Reaction:

-

In a microcentrifuge tube, combine 70-350 µg of cell lysate protein with a reaction mix containing a ³²P-labeled oligonucleotide substrate with an O6-methylguanine lesion.

-

Include appropriate controls: a blank (lysis buffer only) and a positive control (recombinant MGMT protein).

-

To test O6-BG inhibition, pre-incubate the cell lysate with varying concentrations of O6-BG (e.g., 0.1 to 100 µM) for 30 minutes at 37°C before adding the substrate.

-

Incubate the repair reaction for 60 minutes at 37°C.

-

Inactivate the MGMT enzyme by heating at 65°C for 5 minutes.

-

-

Restriction Digest and Analysis:

-

Add the appropriate restriction enzyme (e.g., PstI) and buffer to the reaction tubes.

-

Incubate for 60 minutes at 37°C to allow for cleavage of the repaired substrate.

-

Stop the reaction by adding a stop solution (e.g., containing formamide, bromophenol blue, and xylene cyanol).

-

Denature the samples by heating at 95°C for 5 minutes.

-

Separate the DNA fragments by denaturing polyacrylamide gel electrophoresis (PAGE).

-

Visualize the radiolabeled fragments by autoradiography. The intensity of the cleaved 8-base fragment corresponds to the MGMT activity.

-

Caption: Workflow for MGMT activity assay.

Cell Viability and Chemosensitization Assay

To quantify the ability of O6-BG to sensitize cells to an alkylating agent, a standard cell viability assay (e.g., MTT, MTS, or CellTiter-Glo) is employed.

Principle: This assay measures the metabolic activity of viable cells, which is proportional to the number of living cells. By comparing the viability of cells treated with an alkylating agent alone versus in combination with O6-BG, the degree of chemosensitization can be determined.

Step-by-Step Methodology:

-

Cell Seeding:

-

Seed tumor cells in 96-well plates at a predetermined optimal density (e.g., 2,000-10,000 cells/well) and allow them to adhere overnight.

-

-

O6-BG Pretreatment:

-

Treat the cells with a fixed, non-toxic concentration of O6-BG (e.g., 10-25 µM) for a specified duration (e.g., 2-4 hours) to allow for MGMT depletion.[17] Include wells with vehicle control (e.g., DMSO).

-

-

Alkylating Agent Treatment:

-

Following O6-BG pretreatment, add the alkylating agent (e.g., temozolomide) at a range of concentrations (e.g., 0 to 500 µM) to both the O6-BG-pretreated and control wells.

-

-

Incubation:

-

Incubate the plates for a period that allows for the cytotoxic effects to manifest (e.g., 72-120 hours).[11]

-

-

Viability Assessment:

-

Add the viability reagent (e.g., MTT or CellTiter-Glo) to each well according to the manufacturer's instructions.

-

Incubate for the recommended time.

-

Measure the absorbance or luminescence using a plate reader.

-

-

Data Analysis:

-

Normalize the readings to the untreated control wells to calculate the percentage of cell viability.

-

Plot the percentage of viability against the drug concentration for both the alkylating agent alone and the combination treatment.

-

Calculate the IC50 (half-maximal inhibitory concentration) values for each condition. A significant decrease in the IC50 for the combination treatment indicates chemosensitization.

-

Conclusion and Future Directions

O6-benzylguanosine and its active form, O6-benzylguanine, are powerful tools for probing the function of MGMT and for overcoming a clinically significant mechanism of chemotherapy resistance.[12][16] While the systemic toxicity associated with combining O6-BG with alkylating agents has posed challenges in the clinic, the principle of MGMT inhibition remains a valid and important therapeutic strategy.[23] Future research may focus on the development of next-generation MGMT inhibitors with improved therapeutic indices, tumor-specific delivery mechanisms, or novel combination strategies to maximize efficacy while minimizing toxicity.[12][26][27] The continued study of O6-BG provides a critical foundation for these future advancements in cancer therapy.

References

- The Versatile Attributes of MGMT: Its Repair Mechanism, Crosstalk with Other DNA Repair Pathways, and Its Role in Cancer. PubMed.

- The Versatile Attributes of MGMT: Its Repair Mechanism, Crosstalk with Other DNA Repair Pathways, and Its Role in Cancer. MDPI.

- O 6 -Benzylguanine. Grokipedia.

- Clinical Trials Using O6-Benzylguanine. National Cancer Institute (NCI).

- Phase II Trial of Temozolomide Plus O6-Benzylguanine in Adults With Recurrent, Temozolomide-Resistant Malignant Glioma. PubMed Central (PMC).

- O6-benzylguanine: a clinical trial establishing the biochemical modulatory dose in tumor tissue for alkyltransferase-directed DNA repair. PubMed.

- O6-Benzylguanine | MGMT Inhibitor. MedChemExpress.

- The O6-Methyguanine-DNA Methyltransferase Inhibitor O6-Benzylguanine Enhanced Activity of Temozolomide + Irinotecan Against Models of High-Risk Neuroblastoma. National Institutes of Health (NIH).

- Blockade of MGMT Expression by O6 Benzyl Guanine Leads to Inhibition of Pancreatic Cancer Growth and Induction of Apoptosis. AACR Journals.

- Potential Strategies Overcoming the Temozolomide Resistance for Glioblastoma. PubMed Central (PMC).

- O6-Methylguanine-DNA Methyltransferase (MGMT): Challenges and New Opportunities in Glioma Chemotherapy. Frontiers.

- Phase I Clinical and Pharmacological Study of O6-Benzylguanine Followed by Carmustine in Patients with Advanced Cancer. AACR Journals.

- Study Details | NCT00005961 | O6-benzylguanine and Carmustine in Treating Patients With Unresectable Locally Recurrent or Metastatic Melanoma. ClinicalTrials.gov.

- Genetic and epigenetic landscape of O6-methylguanine-DNA methyltransferase (MGMT): implications for DNA repair and cancer therapeutics. Open Exploration Publishing.

- MGMT and other DNA repair mechanisms deal with DNA damage produced by... | Download Scientific Diagram. ResearchGate.

- Phase I clinical and pharmacological study of O6-benzylguanine followed by carmustine in patients with advanced cancer. PubMed.

- Blockade of MGMT Expression by O6 Benzyl Guanine Leads to Inhibition of Pancreatic Cancer Growth and Induction of Apoptosis. PubMed.

- MGMT: A Personal Perspective. PubMed Central (PMC) - NIH.

- Phase I trial of temozolomide plus O6-benzylguanine 5-day regimen with recurrent malignant glioma. Neuro-Oncology | Oxford Academic.

- Phase II trial of temozolomide plus o6-benzylguanine in adults with recurrent, temozolomide-resistant malignant glioma. PubMed.

- Phase I Trial of Temozolomide Plus O6-Benzylguanine for Patients With Recurrent or Progressive Malignant Glioma. Journal of Clinical Oncology - ASCO Publications.

- A phase II study of O6-benzylguanine and temozolomide in pediatric patients with recurrent or progressive high-grade gliomas and brainstem gliomas: a Pediatric Brain Tumor Consortium study. PubMed.

- O6-(alkyl/aralkyl)guanosine and 2'-deoxyguanosine derivatives: synthesis and ability to enhance chloroethylnitrosourea antitumor action. PubMed.

- A Phase II Study of O6-Benzylguanine and Temozolomide in Pediatric Patients with Recurrent or Progressive High Grade Gliomas and Brainstem Gliomas: A Pediatric Brain Tumor Consortium Study. PubMed Central.

- O6-Benzylguanine. Wikipedia.

- Targeting O 6-methylguanine-DNA methyltransferase with specific inhibitors as a strategy in cancer therapy. PubMed Central.

- MGMT Assay Kit (MD0100). [No Source Found].

- Inhibition of O6-methylguanine-DNA-methyltransferase (MGMT) by O 6 benzyl guanine. ResearchGate.

- Effect of O6-benzylguanine analogues on sensitivity of human tumor cells to the cytotoxic effects of alkylating agents. PubMed.

- A simple and rapid in vitro assay for identification of direct inhibitors of O6-methylguanine-DNA methyltransferase. Taylor & Francis Online.

- Evaluation of an Assay for MGMT Gene Promoter Methylation in Glioblastoma Samples. Anticancer Research.

- Fluorescent reporter assays provide direct, accurate, quantitative measurements of MGMT status in human cells. National Institutes of Health (NIH).

- Enhancement by O6-benzyl-N-acetylguanosine Derivatives of Chloroethylnitrosourea Antitumor Action in Chloroethylnitrosourea-Resistant Human Malignant Melanocytes. PubMed.

- Overcoming Resistance to Temozolomide in Glioblastoma: A Scoping Review of Preclinical and Clinical Data. MDPI.

- Overcoming temozolomide resistance in glioblastoma via dual inhibition of NAD+ biosynthesis and base excision repair. PubMed.

- MGMT activity determined by alkyl-transfer assays in tumors and matched... ResearchGate.

- Inhibition of O6-alkylguanine-DNA alkyltransferase by O6-benzyl-N2-acetylguanosine increases chloroethylnitrosourea-induced apoptosis in Mer+ human melanoma cells | Request PDF. ResearchGate.

- Novel synthesis of O6-alkylguanine containing oligodeoxyribonucleotides as substrates for the human DNA repair protein, O6-methylguanine DNA methyltransferase (MGMT). PubMed Central (PMC) - NIH.

- (PDF) A convenient procedure for the synthesis of O6-benzylguanine derivatives by phase transfer catalysis. ResearchGate.

- O6-benzylguanine in humans: metabolic, pharmacokinetic, and pharmacodynamic findings. [No Source Found].

- Methylguanine methyltransferase (MGMT) promoter methylation assay | Laboratory Test Guide. UW Medicine Pathology - University of Washington.

- Substituted O6-Benzylguanine Derivatives and Their Inactivation of Human O6-Alkylguanine-DNA Alkyltransferase. Journal of Medicinal Chemistry - ACS Publications.

Sources

- 1. The Versatile Attributes of MGMT: Its Repair Mechanism, Crosstalk with Other DNA Repair Pathways, and Its Role in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Potential Strategies Overcoming the Temozolomide Resistance for Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. grokipedia.com [grokipedia.com]

- 6. O6-Benzylguanine - Wikipedia [en.wikipedia.org]

- 7. Phase II Trial of Temozolomide Plus O6-Benzylguanine in Adults With Recurrent, Temozolomide-Resistant Malignant Glioma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | O6-Methylguanine-DNA Methyltransferase (MGMT): Challenges and New Opportunities in Glioma Chemotherapy [frontiersin.org]

- 9. Genetic and epigenetic landscape of O6-methylguanine-DNA methyltransferase (MGMT): implications for DNA repair and cancer therapeutics [explorationpub.com]

- 10. researchgate.net [researchgate.net]

- 11. The O6-Methyguanine-DNA Methyltransferase Inhibitor O6-Benzylguanine Enhanced Activity of Temozolomide + Irinotecan Against Models of High-Risk Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 12. MGMT: A Personal Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Targeting O 6-methylguanine-DNA methyltransferase with specific inhibitors as a strategy in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 14. medchemexpress.com [medchemexpress.com]

- 15. researchgate.net [researchgate.net]

- 16. aacrjournals.org [aacrjournals.org]

- 17. Effect of O6-benzylguanine analogues on sensitivity of human tumor cells to the cytotoxic effects of alkylating agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Facebook [cancer.gov]

- 19. aacrjournals.org [aacrjournals.org]

- 20. ClinicalTrials.gov [clinicaltrials.gov]

- 21. O6-benzylguanine: a clinical trial establishing the biochemical modulatory dose in tumor tissue for alkyltransferase-directed DNA repair - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Phase II trial of temozolomide plus o6-benzylguanine in adults with recurrent, temozolomide-resistant malignant glioma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Phase I clinical and pharmacological study of O6-benzylguanine followed by carmustine in patients with advanced cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. O6-benzylguanine in humans: metabolic, pharmacokinetic, and pharmacodynamic findings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Fluorescent reporter assays provide direct, accurate, quantitative measurements of MGMT status in human cells - PMC [pmc.ncbi.nlm.nih.gov]

- 26. O6-(alkyl/aralkyl)guanosine and 2'-deoxyguanosine derivatives: synthesis and ability to enhance chloroethylnitrosourea antitumor action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Enhancement by O6-benzyl-N-acetylguanosine derivatives of chloroethylnitrosourea antitumor action in chloroethylnitrosourea-resistant human malignant melanocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

O⁶-Benzylguanosine: A Technical Guide to the Strategic Interruption of DNA Repair for Enhanced Chemosensitization

Foreword: The Arms Race Against Cancer

In the intricate cellular conflict that defines cancer, tumor cells deploy a sophisticated arsenal of survival mechanisms. Among the most formidable of these is their ability to repair the very DNA damage we inflict with cytotoxic therapies. This guide delves into the science of strategically disarming one of these critical repair pathways through the use of O⁶-benzylguanosine (O⁶-BG). We will explore the molecular underpinnings of its action, detail the experimental methodologies to harness its potential, and provide a comprehensive overview of its application in sensitizing tumors to alkylating chemotherapeutic agents. This document is intended for researchers, clinicians, and drug development professionals dedicated to advancing the frontiers of oncology.

The Guardian of the Genome: O⁶-Alkylguanine-DNA Alkyltransferase (AGT)

At the heart of cellular defense against certain types of DNA damage is the enzyme O⁶-alkylguanine-DNA alkyltransferase (AGT), also known as O⁶-methylguanine-DNA methyltransferase (MGMT).[1][2][3] This unique protein plays a pivotal role in the direct reversal of DNA damage induced by alkylating agents, a cornerstone of many chemotherapeutic regimens.[3]

Alkylating agents, such as temozolomide (TMZ) and carmustine (BCNU), exert their cytotoxic effects by transferring alkyl groups to the DNA of cancer cells.[3] A particularly cytotoxic lesion is the formation of an alkyl group at the O⁶ position of guanine. If left unrepaired, this O⁶-alkylguanine can lead to mispairing with thymine during DNA replication, ultimately triggering DNA strand breaks and inducing apoptosis.

AGT acts as a "suicide" enzyme, directly transferring the alkyl group from the O⁶ position of guanine to one of its own cysteine residues.[4][5] This action restores the integrity of the guanine base in the DNA but at the cost of the AGT protein itself, which is irreversibly inactivated and subsequently targeted for degradation.[5][6] The expression level of AGT in tumor cells is a critical determinant of their resistance to alkylating agents; high levels of AGT can efficiently repair the induced DNA damage, rendering the chemotherapy ineffective.[1][2][7]

The Trojan Horse: O⁶-Benzylguanosine's Mechanism of Action

O⁶-Benzylguanosine (O⁶-BG) is a synthetic analogue of guanine designed to be a potent and irreversible inhibitor of AGT.[8][9] It functions as a pseudosubstrate, or a "suicide inhibitor," of the AGT enzyme.[9][10]

The mechanism of inhibition is elegant in its simplicity. O⁶-BG mimics the structure of O⁶-alkylguanine, the natural substrate of AGT.[11] The AGT enzyme recognizes O⁶-BG and attempts to "repair" it by transferring the benzyl group to its active site cysteine residue.[4][8] This covalent modification permanently inactivates the AGT protein, preventing it from repairing the cytotoxic lesions induced by alkylating chemotherapeutic agents.[8][10] By depleting the cell of functional AGT, O⁶-BG effectively lowers the threshold for DNA damage-induced cell death, thereby sensitizing tumor cells to the effects of alkylating drugs.[1][2]

The following diagram illustrates the mechanism of AGT-mediated DNA repair and its inhibition by O⁶-Benzylguanosine.

Caption: Mechanism of AGT inhibition by O⁶-BG.

Preclinical Evaluation: From Benchtop to Animal Models

The journey of O⁶-BG from a chemical concept to a potential clinical tool has been paved with extensive preclinical research. These studies have been crucial in establishing its mechanism of action, determining its efficacy in combination with various alkylating agents, and providing the foundational data for human trials.

In Vitro Studies: Demonstrating Chemosensitization in Cell Culture

In vitro experiments using cancer cell lines are the first line of investigation to assess the potential of a chemosensitizing agent. These studies have consistently demonstrated that pre-treatment with O⁶-BG significantly enhances the cytotoxicity of alkylating agents like temozolomide and carmustine in tumor cells that express AGT.[1][2][12]

Experimental Protocol: In Vitro Chemosensitization Assay

-

Cell Culture: Human tumor cell lines with known AGT expression levels (e.g., glioblastoma, melanoma, colon cancer) are cultured under standard conditions.

-

O⁶-BG Pre-treatment: Cells are incubated with varying concentrations of O⁶-BG (typically in the range of 1-20 µM) for a period sufficient to deplete AGT levels (usually 2-4 hours).

-

Alkylating Agent Treatment: Following O⁶-BG pre-treatment, the cells are exposed to a range of concentrations of the alkylating agent (e.g., temozolomide or BCNU) for a defined period (e.g., 24-72 hours).

-

Cytotoxicity Assessment: Cell viability is measured using standard assays such as the MTT assay, which quantifies metabolic activity, or by direct cell counting.

-

Data Analysis: The concentration of the alkylating agent required to inhibit cell growth by 50% (IC₅₀) is calculated for cells treated with and without O⁶-BG. A significant reduction in the IC₅₀ value in the presence of O⁶-BG indicates successful chemosensitization.

| Cell Line | Alkylating Agent | O⁶-BG Concentration (µM) | Fold Sensitization (IC₅₀ ratio) | Reference |

| Human Glioma | Temozolomide | 10 | >10 | [12] |

| Human Melanoma | BCNU | 20 | 5-15 | [13] |

| Human Colon Cancer | Temozolomide | 10 | >20 | [8] |

Table 1: Representative In Vitro Chemosensitization Data for O⁶-Benzylguanosine.

In Vivo Studies: Validating Efficacy in Animal Models

Following promising in vitro results, the combination of O⁶-BG and alkylating agents is evaluated in animal models, typically using human tumor xenografts in immunodeficient mice.[1][2] These studies are critical for assessing the therapeutic efficacy, pharmacokinetics, and potential toxicities of the combination therapy in a whole-organism context.

Experimental Protocol: In Vivo Xenograft Study

-

Tumor Implantation: Human tumor cells are implanted subcutaneously or orthotopically (e.g., intracranially for brain tumors) into immunodeficient mice.

-

Treatment Administration: Once tumors reach a palpable size, mice are randomized into treatment groups: vehicle control, O⁶-BG alone, alkylating agent alone, and the combination of O⁶-BG and the alkylating agent. O⁶-BG is typically administered intraperitoneally or intravenously prior to the administration of the alkylating agent.[14]

-

Tumor Growth Monitoring: Tumor volume is measured regularly using calipers. For intracranial models, survival is the primary endpoint.

-

Toxicity Assessment: Animal weight and general health are monitored throughout the study to assess treatment-related toxicity.

-

Data Analysis: Tumor growth delay and overall survival are compared between the different treatment groups. A significant increase in tumor growth delay and survival in the combination therapy group compared to the single-agent groups demonstrates in vivo efficacy.

In vivo studies have consistently shown that O⁶-BG can significantly enhance the antitumor activity of alkylating agents, leading to tumor regression and prolonged survival in various cancer models.[12][14][15]

Clinical Translation: O⁶-Benzylguanosine in Human Trials

The promising preclinical data for O⁶-BG paved the way for its evaluation in clinical trials for a variety of cancers, most notably malignant glioma.[12][16][17] These trials have aimed to determine the safety, optimal dosing, and efficacy of O⁶-BG in combination with alkylating agents in cancer patients.

Phase I trials were designed to establish the maximum tolerated dose (MTD) of the alkylating agent when combined with a biologically effective dose of O⁶-BG.[18][19][20] A key finding from these studies was that the dose of the alkylating agent often needed to be reduced when administered with O⁶-BG due to increased myelosuppression (a decrease in the production of blood cells in the bone marrow), which is a known side effect of these drugs.[7][12][18]

Phase II trials then evaluated the efficacy of the combination therapy at the determined doses in specific patient populations, such as those with recurrent, temozolomide-resistant malignant glioma.[12][21] The results of these trials have been mixed. While the combination of O⁶-BG and temozolomide did show some activity in restoring temozolomide sensitivity in patients with anaplastic glioma, the benefit in patients with glioblastoma multiforme (GBM) was less significant.[12][21]

| Trial Phase | Cancer Type | Alkylating Agent | Key Findings | Reference |

| Phase I | Advanced Cancers | Carmustine (BCNU) | MTD of BCNU was significantly reduced with O⁶-BG. Myelosuppression was the dose-limiting toxicity. | [18][19] |

| Phase I | Malignant Glioma | Temozolomide | Established the MTD of temozolomide in combination with O⁶-BG. | [20][22] |

| Phase II | Recurrent Malignant Glioma | Temozolomide | Restored temozolomide sensitivity in some patients with anaplastic glioma but not significantly in GBM. | [12][21] |

Table 2: Summary of Key Clinical Trials Involving O⁶-Benzylguanosine.

The following workflow diagram outlines the typical clinical trial progression for a chemosensitizing agent like O⁶-Benzylguanosine.

Caption: Clinical trial workflow for O⁶-BG.

Challenges and Future Directions

Despite the clear scientific rationale and promising preclinical data, the clinical success of O⁶-BG has been met with challenges. The primary hurdle has been the increased hematopoietic toxicity observed when O⁶-BG is combined with alkylating agents.[7][12][18] This on-target effect in normal tissues, particularly the bone marrow, necessitates a reduction in the dose of the chemotherapeutic agent, which may compromise its overall efficacy.

To address this limitation, several innovative strategies have been explored, including the development of gene therapy approaches to protect hematopoietic stem cells from the combined toxicity.[1][2] This involves transducing these cells with a mutated form of the AGT gene that is resistant to inhibition by O⁶-BG, thereby selectively protecting the bone marrow while allowing the chemosensitizing effect to occur in the tumor.[1][2]

Furthermore, the development of second-generation AGT inhibitors with improved pharmacological properties, such as better oral bioavailability and tumor-specific targeting, is an active area of research.[11]

Conclusion: A Paradigm for Targeted DNA Repair Inhibition

O⁶-Benzylguanosine stands as a pioneering example of a rationally designed agent that targets a specific DNA repair pathway to enhance the efficacy of chemotherapy. While its clinical journey has highlighted the complexities of translating such a strategy to the clinic, the wealth of knowledge gained from its study has been invaluable. The principles underlying the use of O⁶-BG continue to inspire the development of novel agents that target DNA repair, offering hope for overcoming drug resistance and improving outcomes for cancer patients. The continued exploration of this and similar approaches will undoubtedly play a crucial role in the future of personalized cancer medicine.

References

-

Quinn, J. A., Jiang, S. X., Reardon, D. A., Desjardins, A., Vredenburgh, J. J., Rich, J. N., Gururangan, S., Friedman, A. H., Bigner, D. D., Friedman, H. S., & Herndon, J. E. (2009). Phase II Trial of Temozolomide Plus O6-Benzylguanine in Adults With Recurrent, Temozolomide-Resistant Malignant Glioma. Journal of Clinical Oncology, 27(8), 1262–1267. [Link]

-

Dolan, M. E., & Pegg, A. E. (1997). O6-benzylguanine and its role in chemotherapy. Clinical Cancer Research, 3(6), 837–847. [Link]

-

Zhang, J., Stevens, M. F. G., & Bradshaw, T. D. (2012). O6-Methylguanine-DNA Methyltransferase (MGMT): Challenges and New Opportunities in Glioma Chemotherapy. Frontiers in Oncology, 2, 154. [Link]

-

Hirose, Y., Berger, M. S., & Pieper, R. O. (2005). Inactivated MGMT by O6-benzylguanine is associated with prolonged G2/M arrest in cancer cells treated with BCNU. Oncogene, 24(13), 2175–2183. [Link]

-

Dolan, M. E., & Pegg, A. E. (1997). O6-Benzylguanine and its role in chemotherapy. Penn State Research Database. [Link]

-

National Cancer Institute. Clinical Trials Using O6-Benzylguanine. National Cancer Institute. [Link]

-

Schilsky, R. L., Dolan, M. E., Bertucci, D., & Ratain, M. J. (1999). O6-benzylguanine: a clinical trial establishing the biochemical modulatory dose in tumor tissue for alkyltransferase-directed DNA repair. Cancer Research, 59(10), 2402–2410. [Link]

-

Wikipedia. O6-Benzylguanine. Wikipedia. [Link]

-

Pegg, A. E., Boorstein, R. J., & Moschel, R. C. (1992). Treatment of human brain tumor xenografts with O6-benzyl-2'-deoxyguanosine and BCNU. Cancer Research, 52(14), 3921–3924. [Link]

-

Dolan, M. E., Roy, S. K., Fasanmade, A. A., Paras, P. R., Schilsky, R. L., & Ratain, M. J. (1998). Phase I clinical and pharmacological study of O6-benzylguanine followed by carmustine in patients with advanced cancer. Journal of Clinical Oncology, 16(5), 1803–1810. [Link]

-

Dolan, M. E., Pegg, A. E., Bigner, D. D., & Friedman, H. S. (1990). Modulation of mammalian O6-alkylguanine-DNA alkyltransferase in vivo by O6-benzylguanine and its effect on the sensitivity of a human glioma tumor to 1-(2-chloroethyl)-3-(4-methylcyclohexyl)-1-nitrosourea. Cancer Communications, 2(11), 371–377. [Link]

-

Sabharwal, A., & Middleton, M. R. (2006). Exploiting the role of O6-methylguanine-DNA-methyltransferase (MGMT) in cancer therapy. Current Opinion in Pharmacology, 6(4), 355–363. [Link]

-

Friedman, H. S., Kokkinakis, D. M., Pluda, J., Friedman, A. H., Cokgor, I., Haglund, M. M., Ashley, D. M., Rich, J., Dolan, M. E., Pegg, A. E., Moschel, R. C., McLendon, R. E., Kerby, T., Herndon, J. E., Bigner, D. D., & Schold, S. C. (2000). O6-benzylguanine-mediated enhancement of chemotherapy. Clinical Cancer Research, 6(8), 2967–2971. [Link]

-

Dolan, M. E., Roy, S. K., Fasanmade, A. A., Paras, P. R., Schilsky, R. L., & Ratain, M. J. (1998). Phase I Clinical and Pharmacological Study of O6-Benzylguanine Followed by Carmustine in Patients with Advanced Cancer. Clinical Cancer Research, 4(11), 2633–2640. [Link]

-

ClinicalTrials.gov. O6-benzylguanine and Carmustine in Treating Patients With Unresectable Locally Recurrent or Metastatic Melanoma. ClinicalTrials.gov. [Link]

-

Quinn, J. A., Desjardins, A., Weingart, J., Brem, H., Dolan, M. E., Delaney, S. M., Vredenburgh, J., Rich, J., Friedman, A. H., Reardon, D. A., Sampson, J. H., Pegg, A. E., Moschel, R. C., Bigner, D. D., & Friedman, H. S. (2005). Phase I Trial of Temozolomide Plus O6-Benzylguanine for Patients With Recurrent or Progressive Malignant Glioma. Journal of Clinical Oncology, 23(28), 7178–7187. [Link]

-

Warren, K. E., Gururangan, S., Geyer, J. R., Packer, R. J., Goldman, S., Belasco, J. B., Pollack, I. F., Jakacki, R. I., Finlay, J. L., & Boyett, J. M. (2005). Phase I study of O6-benzylguanine and temozolomide administered daily for 5 days to pediatric patients with solid tumors. Journal of Clinical Oncology, 23(31), 7883–7890. [Link]

-

ResearchGate. Inhibition of O6-methylguanine-DNA-methyltransferase (MGMT) by O 6 benzyl guanine. ResearchGate. [Link]

-

Quinn, J. A., Jiang, S. X., Reardon, D. A., Desjardins, A., Vredenburgh, J. J., Rich, J. N., Gururangan, S., Friedman, A. H., Bigner, D. D., Friedman, H. S., & Herndon, J. E. (2009). Phase I trial of temozolomide plus O6-benzylguanine 5-day regimen with recurrent malignant glioma. Neuro-Oncology, 11(5), 556–561. [Link]

-

Mabe, N. W., Fox, E., & Kurmasheva, R. T. (2018). The O6-Methyguanine-DNA Methyltransferase Inhibitor O6-Benzylguanine Enhanced Activity of Temozolomide + Irinotecan Against Models of High-Risk Neuroblastoma. Translational Oncology, 11(4), 939–948. [Link]

-

Dolan, M. E., Roy, S. K., Fasanmade, A. A., Paras, P. R., Schilsky, R. L., & Ratain, M. J. (1998). O6-benzylguanine in humans: metabolic, pharmacokinetic, and pharmacodynamic findings. Journal of Clinical Oncology, 16(5), 1803–1810. [Link]

-

Danpure, C. J., & Jennings, P. R. (1986). Assay of alanine:glyoxylate aminotransferase in human liver by its serine. Clinica Chimica Acta, 155(2), 193–202. [Link]

-

Quinn, J. A., Jiang, S. X., Reardon, D. A., Desjardins, A., Vredenburgh, J. J., Rich, J. N., Gururangan, S., Friedman, A. H., Bigner, D. D., Friedman, H. S., & Herndon, J. E. (2009). Phase II Trial of Temozolomide Plus o6-benzylguanine in Adults With Recurrent, Temozolomide-Resistant Malignant Glioma. Journal of Clinical Oncology, 27(8), 1262–1267. [Link]

-

Dolan, M. E., & Pegg, A. E. (1997). O6-benzylguanine and its role in chemotherapy. Clinical Cancer Research, 3(6), 837–847. [Link]

-

Pegg, A. E. (2000). Repair of O(6)-alkylguanine by alkyltransferases. Mutation Research, 462(2-3), 83–100. [Link]

-

ResearchGate. Molecular basis of DNA repair inhibition by O6-benzylguanine, methoxyamine and PARP inhibitors. ResearchGate. [Link]

-

MedPath. 6-O-benzylguanine | Advanced Drug Monograph. MedPath. [Link]

-

Reinstatler, L., & Rumsby, G. (2012). In Vivo and in Vitro Examination of Stability of Primary Hyperoxaluria-associated Human Alanine:Glyoxylate Aminotransferase. The Journal of Biological Chemistry, 287(2), 1104–1112. [Link]

-

ResearchGate. Innovative fluorescent AGT assay. ResearchGate. [Link]

-

Al-Kharazi, A. A., Al-Harbi, S. A., & Al-Anazi, M. R. (2024). Unveiling the role of O(6)-methylguanine-DNA methyltransferase in cancer therapy: insights into alkylators, pharmacogenomics, and others. Frontiers in Pharmacology, 15, 1369910. [Link]

-

Oppici, E., Furlan, F., & Cellini, B. (2022). Identification of Human Alanine–Glyoxylate Aminotransferase Ligands as Pharmacological Chaperones for Variants Associated with Primary Hyperoxaluria Type 1. Journal of Medicinal Chemistry, 65(15), 10384–10400. [Link]

-

Aida, T., & Bodell, W. J. (1987). O6-alkylguanine-DNA alkyltransferase activity of human malignant glioma and its clinical implications. Journal of Neurosurgery, 67(2), 241–245. [Link]

-

Morvan, D., Demur, C., & Canal, P. (2002). Inhibition of O6-alkylguanine-DNA alkyltransferase by O6-benzyl-N2-acetylguanosine increases chloroethylnitrosourea-induced apoptosis in Mer+ human melanoma cells. Melanoma Research, 12(5), 417–427. [Link]

-

Zhang, N., & Li, X. (2023). Implications of Advances in Studies of O6-Methylguanine-DNA- Methyltransferase for Tumor Prognosis and Treatment. International Medical Review, 2(3), 1–16. [Link]

-

Fargue, S., Rumsby, G., & Danpure, C. J. (2013). Effects of alanine:glyoxylate aminotransferase variants and pyridoxine sensitivity on oxalate metabolism in a cell-based cytotoxicity assay. Biochimica et Biophysica Acta (BBA) - Molecular Basis of Disease, 1832(8), 1223–1230. [Link]

-

Xu-Welliver, M., Kanugula, S., & Pegg, A. E. (1998). Isolation of human O6-alkylguanine-DNA alkyltransferase mutants highly resistant to inactivation by O6-benzylguanine. Cancer Research, 58(9), 1936–1945. [Link]

-

ResearchGate. (2008). A convenient procedure for the synthesis of O6-benzylguanine derivatives by phase transfer catalysis. ResearchGate. [Link]

Sources

- 1. O6-benzylguanine and its role in chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pure.psu.edu [pure.psu.edu]

- 3. Unveiling the role of O(6)-methylguanine-DNA methyltransferase in cancer therapy: insights into alkylators, pharmacogenomics, and others - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Repair of O(6)-alkylguanine by alkyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Exploiting the role of O6-methylguanine-DNA-methyltransferase (MGMT) in cancer therapy. — Department of Oncology [oncology.ox.ac.uk]

- 8. medchemexpress.com [medchemexpress.com]

- 9. O6-Benzylguanine - Wikipedia [en.wikipedia.org]

- 10. trial.medpath.com [trial.medpath.com]

- 11. Frontiers | O6-Methylguanine-DNA Methyltransferase (MGMT): Challenges and New Opportunities in Glioma Chemotherapy [frontiersin.org]

- 12. Phase II Trial of Temozolomide Plus O6-Benzylguanine in Adults With Recurrent, Temozolomide-Resistant Malignant Glioma - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Modulation of mammalian O6-alkylguanine-DNA alkyltransferase in vivo by O6-benzylguanine and its effect on the sensitivity of a human glioma tumor to 1-(2-chloroethyl)-3-(4-methylcyclohexyl)-1-nitrosourea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Treatment of human brain tumor xenografts with O6-benzyl-2'-deoxyguanosine and BCNU - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Facebook [cancer.gov]

- 17. aacrjournals.org [aacrjournals.org]

- 18. Phase I clinical and pharmacological study of O6-benzylguanine followed by carmustine in patients with advanced cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. aacrjournals.org [aacrjournals.org]

- 20. ascopubs.org [ascopubs.org]

- 21. Phase II trial of temozolomide plus o6-benzylguanine in adults with recurrent, temozolomide-resistant malignant glioma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. academic.oup.com [academic.oup.com]

O6-Benzylguanosine: A Technical Guide to its Function as an Antineoplastic Agent

This guide provides a comprehensive technical overview of O6-benzylguanosine (O6-BG), a pivotal agent in the landscape of antineoplastic research and therapy. Designed for researchers, scientists, and drug development professionals, this document delves into the core mechanisms of O6-BG, its strategic application in sensitizing tumors to chemotherapy, and the experimental methodologies crucial for its evaluation.

Introduction: The Challenge of DNA Repair in Cancer Therapy

A significant hurdle in the efficacy of DNA alkylating agents, a cornerstone of many chemotherapy regimens, is the intrinsic capacity of cancer cells to repair DNA damage. Central to this resistance is the DNA repair protein O6-alkylguanine-DNA alkyltransferase (MGMT), also known as O6-methylguanine-DNA methyltransferase. MGMT acts as a "suicide" enzyme, removing alkyl groups from the O6 position of guanine in DNA, thereby negating the cytotoxic effects of the chemotherapeutic agent.[1][2] This protective mechanism allows tumor cells to survive and proliferate, leading to treatment failure.

O6-benzylguanosine (O6-BG) was developed as a potent tool to counteract this resistance. It is a synthetic guanine derivative that acts as a substrate for MGMT, leading to the enzyme's irreversible inactivation.[3][4] By depleting the tumor's MGMT activity, O6-BG effectively lowers the threshold for alkylating agent-induced cytotoxicity, re-sensitizing resistant tumors to treatment.

Mechanism of Action: Suicide Inhibition of MGMT

O6-BG's primary function is to act as a pseudosubstrate for the MGMT protein. The benzyl group of O6-BG is transferred to the active site cysteine residue of MGMT.[4] This covalent modification irreversibly inactivates the enzyme, as the protein is not regenerated.[2] This "suicide inhibition" mechanism is highly specific and efficient.

The depletion of active MGMT within the tumor cell has a critical consequence: alkylating agents, such as temozolomide (TMZ) and carmustine (BCNU), can now effectively induce cytotoxic lesions at the O6 position of guanine.[5] These lesions, if left unrepaired, lead to DNA cross-linking, replication fork collapse, and ultimately, apoptotic cell death.[6]

Caption: Mechanism of O6-Benzylguanosine (O6-BG) in sensitizing tumor cells to alkylating agents.

In Vitro and In Vivo Efficacy: Quantitative Insights

The effectiveness of O6-BG in enhancing the cytotoxicity of alkylating agents has been demonstrated in numerous preclinical studies. The following tables summarize key quantitative data from representative studies.

Table 1: In Vitro Sensitization of Tumor Cells by O6-BG

| Cell Line | Alkylating Agent | O6-BG Concentration | Sensitization Enhancement Ratio (SER) | Reference |

| HT29 (Colon) | Clomesone | 1 µM | >3-fold decrease in surviving cells | [7] |

| SF767 (Glioma) | Carmustine | 10 µM | ~5-fold | [7] |

| M19-MEL (Melanoma) | Carmustine | 10 µM | ~3-fold | [7] |

| L3.6pl (Pancreatic) | Gemcitabine | 50 µg/mL (IC50) | N/A (direct cytotoxicity) | [4] |

Table 2: In Vivo Tumor Growth Inhibition with O6-BG Combination Therapy

| Tumor Model | Treatment Group | Tumor Volume Reduction | Reference |

| Pancreatic Cancer Xenograft | Gemcitabine alone | 27% | [8] |

| Pancreatic Cancer Xenograft | O6-BG alone | 47% | [8] |

| Pancreatic Cancer Xenograft | Gemcitabine + O6-BG | 65% | [8] |

| High-Risk Neuroblastoma PDX | TMZ + Irinotecan | - | [9] |

| High-Risk Neuroblastoma PDX | TMZ + Irinotecan + O6-BG | Delayed tumor growth and increased survival | [9] |

Experimental Protocols: Methodologies for Evaluation

The following protocols provide a framework for assessing the activity of O6-BG and its impact on MGMT and cellular response.

MGMT Activity Assay

This assay directly measures the functional activity of the MGMT protein in cell or tissue extracts.

Principle: The assay is based on the transfer of a radiolabeled methyl group from a DNA substrate to the MGMT protein. The amount of radioactivity transferred is proportional to the MGMT activity.

Step-by-Step Methodology:

-

Prepare Cell/Tissue Lysates:

-

Harvest cells or homogenize tissue samples on ice in a lysis buffer containing protease inhibitors.

-

Centrifuge to pellet cellular debris and collect the supernatant containing the protein extract.

-

Determine the protein concentration of the lysate using a standard method (e.g., Bradford assay).

-

-

Prepare the DNA Substrate:

-

A synthetic oligodeoxynucleotide containing a single O6-methylguanine residue is used as the substrate.

-

The methyl group is typically radiolabeled with tritium ([³H]).

-

-

Incubation Reaction:

-

Incubate a defined amount of cell lysate protein with the [³H]-methylated DNA substrate in a reaction buffer at 37°C for a specified time (e.g., 60 minutes).

-

Include a negative control with heat-inactivated lysate.

-

-

Separation and Quantification:

-

After incubation, the DNA is precipitated with acid (e.g., perchloric acid).

-

The protein-bound radioactivity (transferred to MGMT) is separated from the unincorporated radioactivity by filtration or centrifugation.

-

The amount of radioactivity in the protein fraction is quantified using a scintillation counter.

-

-

Data Analysis:

-

Calculate the MGMT activity as femtomoles of methyl groups transferred per milligram of protein.

-

Caption: Workflow for a standard MGMT activity assay.

In Vitro Cytotoxicity Assay (e.g., MTT or Clonogenic Assay)

This assay determines the effect of O6-BG in combination with an alkylating agent on cell viability and proliferation.

Step-by-Step Methodology:

-

Cell Seeding:

-

Seed tumor cells in 96-well plates (for MTT) or 6-well plates (for clonogenic assays) at an appropriate density.

-

Allow cells to adhere overnight.

-

-

Drug Treatment:

-

Pre-treat cells with varying concentrations of O6-BG for a defined period (e.g., 2-4 hours) to allow for MGMT depletion.

-

Add the alkylating agent (e.g., temozolomide) at a range of concentrations.

-

Include controls for untreated cells, O6-BG alone, and the alkylating agent alone.

-

-

Incubation:

-

Incubate the cells for a period that allows for multiple cell doublings (e.g., 3-5 days for MTT, 10-14 days for clonogenic assays).

-

-

Assessment of Viability/Survival:

-

MTT Assay: Add MTT reagent to each well, incubate, and then solubilize the formazan crystals. Measure the absorbance at the appropriate wavelength.

-

Clonogenic Assay: Fix and stain the colonies. Count the number of colonies containing at least 50 cells.

-

-

Data Analysis:

-

Calculate the IC50 values (concentration of drug that inhibits 50% of cell growth) for the alkylating agent with and without O6-BG pre-treatment.

-

Determine the Sensitization Enhancement Ratio (SER) by dividing the IC50 of the alkylating agent alone by the IC50 of the combination treatment.

-

Clinical Development and Challenges

O6-BG has been evaluated in numerous clinical trials, primarily in combination with alkylating agents for the treatment of malignant gliomas.[3][10] While the combination has shown promise in overcoming temozolomide resistance, it has also been associated with significant toxicity, particularly myelosuppression.[3][11] This is because O6-BG also depletes MGMT in hematopoietic stem cells, making them more susceptible to the toxic effects of the alkylating agent.

Pharmacokinetic studies in humans have shown that O6-BG is rapidly metabolized to O6-benzyl-8-oxoguanine, which is also a potent MGMT inhibitor.[11][12] The prolonged depletion of MGMT activity is likely due to the combined effects of both compounds.[12]

Phase I and II clinical trials have aimed to determine the optimal dose and schedule of O6-BG in combination with various alkylating agents to maximize anti-tumor efficacy while managing toxicity.[11][13][14]

Future Directions and Conclusion

O6-benzylguanosine remains a valuable tool in cancer research for understanding and overcoming resistance to alkylating agents. While its clinical application has been hampered by toxicity, ongoing research is exploring strategies to mitigate these side effects. These include the development of O6-BG analogues with improved tumor targeting and the use of gene therapy to introduce O6-BG-resistant MGMT variants into hematopoietic stem cells to protect them from myelosuppression.[15]

References

-

O6-Benzylguanine - Wikipedia. [Link]

-

Blockade of MGMT Expression by O6 Benzyl Guanine Leads to Inhibition of Pancreatic Cancer Growth and Induction of Apoptosis - PubMed. [Link]

-

Inactivated MGMT by O6-benzylguanine is associated with prolonged G2/M arrest in cancer cells treated with BCNU - PubMed. [Link]

-

Phase II Trial of Temozolomide Plus O6-Benzylguanine in Adults With Recurrent, Temozolomide-Resistant Malignant Glioma - PMC - PubMed Central. [Link]

-

pH-Sensitive O6-Benzylguanosine Polymer Modified Magnetic Nanoparticles for Treatment of Glioblastomas - PMC - NIH. [Link]

-

Unveiling the role of O(6)-methylguanine-DNA methyltransferase in cancer therapy: insights into alkylators, pharmacogenomics, and others - Frontiers. [Link]

-

O6-benzylguanine in humans: metabolic, pharmacokinetic, and pharmacodynamic findings. [Link]

-

Phase I trial of O6-benzylguanine for patients undergoing surgery for malignant glioma - PubMed. [Link]

-

Phase I clinical and pharmacological study of O6-benzylguanine followed by carmustine in patients with advanced cancer - PubMed. [Link]

-

A convenient procedure for the synthesis of O6-benzylguanine derivatives by phase transfer catalysis - ResearchGate. [Link]

-

O6-benzylguanine: a clinical trial establishing the biochemical modulatory dose in tumor tissue for alkyltransferase-directed DNA repair - PubMed. [Link]

-

The O6-methyguanine-DNA methyltransferase inhibitor O6-benzylguanine enhanced activity of temozolomide + irinotecan against models of high-risk neuroblastoma - PubMed. [Link]

-

Fluorescent reporter assays provide direct, accurate, quantitative measurements of MGMT status in human cells - NIH. [Link]

-

Function of domains of human O6-alkylguanine-DNA alkyltransferase - PubMed - NIH. [Link]

-

Pharmacokinetics of O6-benzylguanine and its active metabolite 8-oxo-O6-benzylguanine in plasma and cerebrospinal fluid after intrathecal administration of O6-benzylguanine in the nonhuman primate - PubMed. [Link]

-

Creation of human alkyltransferases resistant to O6-benzylguanine - PubMed - NIH. [Link]

-

O6-Methylguanine-DNA Methyltransferase (MGMT): Challenges and New Opportunities in Glioma Chemotherapy - Frontiers. [Link]

-

O6-benzylguanine Followed by Surgery in Treating Patients With Solid Tumors That Can Be Removed During Surgery - ClinicalTrials.gov. [Link]

-

Novel synthesis of O6-alkylguanine containing oligodeoxyribonucleotides as substrates for the human DNA repair protein, O6-methylguanine DNA methyltransferase (MGMT) - PMC - NIH. [Link]

-

Phase I Trial of Temozolomide Plus O6-Benzylguanine for Patients With Recurrent or Progressive Malignant Glioma | Journal of Clinical Oncology - ASCO Publications. [Link]

-

Genetic and epigenetic landscape of O6-methylguanine-DNA methyltransferase (MGMT): implications for DNA repair and cancer therapeutics - Open Exploration Publishing. [Link]

-

A phase II study of O6-benzylguanine and temozolomide in pediatric patients with recurrent or progressive high-grade gliomas and brainstem gliomas: a Pediatric Brain Tumor Consortium study - PubMed. [Link]

-

MGMT activity determined by alkyl-transfer assays in tumors and matched... - ResearchGate. [Link]

-

Reaction of O6-benzylguanine-resistant mutants of human O6-alkylguanine-DNA alkyltransferase with O6-benzylguanine in oligodeoxyribonucleotides - PubMed. [Link]

-

A Convenient Procedure for the Synthesis of O -Benzylguanine Derivatives by Phase Transfer Catalysis - ResearchGate. [Link]

-

Abstract #4056: Phase II Trial of O6-Benzylguanine and temozolomide in pediatric patients with recurrent or progressive high-grade gliomas and brainstem gliomas (BSG): A Pediatric Brain Tumor Consortium (PBTC) Study | Cancer Research - AACR Journals. [Link]

-

O6-methylguanine DNA methyltransferase (MGMT) expression in U1242 glioblastoma cells enhances in vitro clonogenicity, tumor implantation in vivo, and sensitivity to alisertib-carboplatin combination treatment - Frontiers. [Link]

-

Synthesis of 7-benzylguanosine cap-analogue conjugates for eIF4E targeted degradation. [Link]

-

Human variants of O6-alkylguanine-DNA alkyltransferase - PMC - NIH. [Link]

-

Benzylguanine: A Clinical Trial Establishing the Biochemical Modulatory Dose in Tumor Tissue for Alkyltransferase-directed DNA Repair 1 - AACR Journals. [Link]

-

Mechanisms of Action of Antineoplastic Drugs - Basicmedical Key. [Link]

-

Abstract 151: Development of a robust MGMT promoter methylation assay for glioblastoma multiforme | Cancer Research - AACR Journals. [Link]

-

Mechanisms of Action of Antineoplastic Drugs - Clinical Gate. [Link]

-

Phase I trial of temozolomide plus O6-benzylguanine 5-day regimen with recurrent malignant glioma | Neuro-Oncology | Oxford Academic. [Link]

-

Effect of O6-benzylguanine analogues on sensitivity of human tumor cells to the cytotoxic effects of alkylating agents - PubMed. [Link]

Sources

- 1. Frontiers | Unveiling the role of O(6)-methylguanine-DNA methyltransferase in cancer therapy: insights into alkylators, pharmacogenomics, and others [frontiersin.org]

- 2. Frontiers | O6-Methylguanine-DNA Methyltransferase (MGMT): Challenges and New Opportunities in Glioma Chemotherapy [frontiersin.org]

- 3. O6-Benzylguanine - Wikipedia [en.wikipedia.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Pharmacokinetics of O6-benzylguanine and its active metabolite 8-oxo-O6-benzylguanine in plasma and cerebrospinal fluid after intrathecal administration of O6-benzylguanine in the nonhuman primate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Inactivated MGMT by O6-benzylguanine is associated with prolonged G2/M arrest in cancer cells treated with BCNU - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effect of O6-benzylguanine analogues on sensitivity of human tumor cells to the cytotoxic effects of alkylating agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Blockade of MGMT expression by O6 benzyl guanine leads to inhibition of pancreatic cancer growth and induction of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The O6-methyguanine-DNA methyltransferase inhibitor O6-benzylguanine enhanced activity of temozolomide + irinotecan against models of high-risk neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Phase II Trial of Temozolomide Plus O6-Benzylguanine in Adults With Recurrent, Temozolomide-Resistant Malignant Glioma - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Phase I clinical and pharmacological study of O6-benzylguanine followed by carmustine in patients with advanced cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. O6-benzylguanine in humans: metabolic, pharmacokinetic, and pharmacodynamic findings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Phase I trial of O6-benzylguanine for patients undergoing surgery for malignant glioma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. ascopubs.org [ascopubs.org]

- 15. Creation of human alkyltransferases resistant to O6-benzylguanine - PubMed [pubmed.ncbi.nlm.nih.gov]

O6-Benzylguanosine: A Technical Guide to Sensitizing Tumor Cells to Chemotherapy

This guide provides an in-depth exploration of O6-benzylguanosine (O6-BG), a pivotal agent in the strategy to overcome tumor cell resistance to alkylating chemotherapies. Designed for researchers, scientists, and professionals in drug development, this document elucidates the core mechanisms of O6-BG, offers practical insights into experimental design, and presents a synthesis of key data to inform future research and therapeutic development.

The Challenge of Alkylating Agent Resistance: The Role of MGMT

Alkylating agents, such as temozolomide and carmustine (BCNU), form a cornerstone of chemotherapy for various malignancies, including glioblastoma.[1][2] These agents exert their cytotoxic effects by inducing DNA damage, primarily through the addition of alkyl groups to the DNA bases.[1] A critical lesion is the formation of O6-alkylguanine, which, if unrepaired, can lead to DNA strand breaks and trigger apoptosis.[1][3]

However, the efficacy of these drugs is often hampered by the intrinsic or acquired resistance of tumor cells.[4] A primary mechanism of this resistance is the DNA repair protein O6-alkylguanine-DNA alkyltransferase (MGMT).[1][3][5] MGMT is a "suicide" enzyme that directly reverses the alkylation at the O6 position of guanine by transferring the alkyl group to one of its own cysteine residues.[2][6] This action restores the integrity of the DNA but also leads to the irreversible inactivation and subsequent degradation of the MGMT protein.[6] High levels of MGMT activity in tumor cells can efficiently repair the DNA damage induced by alkylating agents, thereby diminishing their therapeutic effect.[5][7][8] Conversely, tumors with low MGMT expression, often due to methylation of the MGMT gene promoter, are more sensitive to these agents.[1][3][9]

O6-Benzylguanosine: A Strategic Inhibitor of MGMT

O6-benzylguanosine (O6-BG) is a potent and specific inhibitor of MGMT.[8][10][11] It acts as a pseudosubstrate for the MGMT protein. The benzyl group of O6-BG is transferred to the active site cysteine of MGMT, leading to the irreversible inactivation of the enzyme.[6] By depleting the cell of active MGMT, O6-BG prevents the repair of O6-alkylguanine lesions induced by chemotherapy. This sustained DNA damage overwhelms the cell's repair capacity, ultimately leading to cell death.[11][12]

Mechanism of Action: A Visual Representation

The following diagram illustrates the mechanism by which O6-BG sensitizes tumor cells to alkylating agents.

Figure 1. Mechanism of O6-BG-mediated chemosensitization.

Experimental Protocols for Assessing Chemosensitization

A critical aspect of research in this field is the robust and reproducible assessment of O6-BG's sensitizing effects. The following are foundational experimental workflows.

In Vitro Cytotoxicity Assays

The primary method to quantify the chemosensitizing effect of O6-BG is through in vitro cytotoxicity assays. The goal is to determine the concentration of the chemotherapeutic agent required to inhibit cell growth by 50% (IC50) in the presence and absence of O6-BG.

Step-by-Step Methodology (MTT Assay):

-

Cell Seeding: Plate tumor cells in 96-well plates at a density that allows for logarithmic growth over the course of the experiment. Allow cells to adhere overnight.

-

O6-BG Pre-treatment: Treat cells with a fixed, non-toxic concentration of O6-BG (typically 10-20 µM) for a predetermined duration (e.g., 2-4 hours) to ensure adequate MGMT depletion.[13][14]

-

Chemotherapeutic Agent Addition: Add the alkylating agent (e.g., temozolomide, BCNU) in a serial dilution to both O6-BG pre-treated and untreated cells.

-

Incubation: Incubate the plates for a period that allows for multiple cell doublings (typically 72-96 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

-

Absorbance Reading: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated controls and plot dose-response curves to determine the IC50 values.

Apoptosis Assays

To confirm that the observed cytotoxicity is due to programmed cell death, apoptosis assays are essential.

Step-by-Step Methodology (Annexin V/Propidium Iodide Staining):

-

Treatment: Treat cells with the chemotherapeutic agent with and without O6-BG pre-treatment for a specified time (e.g., 48-72 hours).

-

Cell Harvesting: Harvest both adherent and floating cells.

-

Staining: Resuspend cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and propidium iodide (PI) according to the manufacturer's protocol.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Interpretation:

-

Annexin V-negative, PI-negative: Live cells

-

Annexin V-positive, PI-negative: Early apoptotic cells

-

Annexin V-positive, PI-positive: Late apoptotic/necrotic cells

-

In Vivo Tumor Models

Translating in vitro findings to a more complex biological system requires the use of in vivo models, typically xenografts in immunocompromised mice.

Step-by-Step Methodology:

-

Tumor Cell Implantation: Subcutaneously or orthotopically implant human tumor cells into immunocompromised mice.

-

Tumor Growth Monitoring: Allow tumors to establish and reach a palpable size. Monitor tumor volume regularly using calipers.

-

Treatment Groups: Randomize mice into treatment groups: vehicle control, O6-BG alone, chemotherapeutic agent alone, and the combination of O6-BG and the chemotherapeutic agent.

-

Dosing Regimen: Administer O6-BG (e.g., intraperitoneally) prior to the administration of the chemotherapeutic agent, based on pharmacokinetic and pharmacodynamic studies.[7][15]

-

Tumor Volume and Survival Monitoring: Continue to monitor tumor volume and the overall health and survival of the mice.

-

Endpoint Analysis: At the end of the study, tumors can be excised for further analysis (e.g., immunohistochemistry for apoptosis markers).

Quantitative Data on O6-Benzylguanosine Efficacy

The following tables summarize representative data from studies investigating the chemosensitizing effects of O6-BG.

Table 1: In Vitro Sensitization of Human Tumor Cell Lines to Alkylating Agents by O6-Benzylguanine

| Cell Line | Tumor Type | Chemotherapeutic Agent | O6-BG Concentration (µM) | Fold Sensitization (IC50 without O6-BG / IC50 with O6-BG) | Reference |

| HT29 | Colon | BCNU | 25 | 3-4 | [7][13] |

| SF767 | Glioma | BCNU | 25 | >2 | [13] |

| M19-MEL | Melanoma | BCNU | 25 | >2 | [13] |

| VACO 6 | Colon | BCNU | 0.5 | 3-4 | [7] |

Table 2: In Vivo Efficacy of O6-Benzylguanine in Combination with BCNU in a Rat Glioma Model

| Treatment Group | Median Survival (days) | p-value vs. Control | p-value vs. BCNU alone | Reference |

| Control | 23.5 | - | - | [15] |

| O6-BG alone | 22 | >0.05 | - | [15] |

| BCNU polymer alone | 25 | >0.05 | - | [15] |

| O6-BG + BCNU polymer | 34 | 0.0002 | 0.0001 | [15] |

Clinical Landscape and Future Directions

The promising preclinical data for O6-BG led to its evaluation in numerous clinical trials, primarily in combination with temozolomide or BCNU for the treatment of malignant gliomas and other solid tumors.[12][16][17][18][19][20] These trials have demonstrated that O6-BG can effectively deplete MGMT activity in tumors.[10][21] However, a significant challenge has been the increased hematological toxicity due to the sensitization of hematopoietic stem cells to the alkylating agent, often necessitating a reduction in the chemotherapy dose.[16][17][22]

Current research focuses on strategies to mitigate this systemic toxicity while maintaining the anti-tumor efficacy. These include:

-

Targeted Delivery: Developing drug delivery systems, such as nanoparticles, to selectively deliver O6-BG to the tumor site.[23]

-

Prodrugs: Designing prodrugs of O6-BG that are activated under the specific conditions of the tumor microenvironment, such as hypoxia.[22]

-

Gene Therapy: Introducing mutated MGMT genes that are resistant to O6-BG into hematopoietic stem cells to protect them from the combined toxicity.[11]

Conclusion

O6-benzylguanosine remains a compound of significant interest in the quest to overcome chemotherapy resistance. Its well-defined mechanism of action and potent inhibition of MGMT provide a clear rationale for its use in combination with alkylating agents. While clinical implementation has been hampered by toxicity concerns, ongoing research into novel delivery systems and protective strategies holds the promise of unlocking the full therapeutic potential of O6-BG, ultimately improving outcomes for patients with resistant tumors.

References

- Dolan, M. E., et al. (1996). O6-benzylguanine in humans: metabolic, pharmacokinetic, and pharmacodynamic findings. Journal of Clinical Oncology, 14(5), 1557-1565.

- Honjio, T. (n.d.).

- Rhines, L. D., et al. (2000). O6-benzylguanine potentiates the antitumor effect of locally delivered carmustine against an intracranial rat glioma. Cancer Research, 60(21), 6315-6319.

- Kaina, B., et al. (2014). mTOR target NDRG1 confers MGMT-dependent resistance to alkylating chemotherapy. Proceedings of the National Academy of Sciences, 111(1), 409-414.

- Dolan, M. E., et al. (1991). Synergistic efficacy of O6-benzylguanine and 1,3-bis(2-chloroethyl)-1-nitrosourea (BCNU) in a human colon cancer xenograft completely resistant to BCNU alone. Cancer Research, 51(13), 3367-3372.

- Hegi, M. E., et al. (2008). Mechanisms of Chemoresistance to Alkylating Agents in Malignant Glioma. Clinical Cancer Research, 14(10), 2927-2932.

- Quinn, J. A., et al. (2009). Phase II Trial of Temozolomide Plus O6-Benzylguanine in Adults With Recurrent, Temozolomide-Resistant Malignant Glioma. Journal of Clinical Oncology, 27(8), 1262-1267.

- Gerson, S. L., et al. (2007). O6-benzylguanine and BCNU in Multiple Myeloma: A Phase II Trial. Cancer Chemotherapy and Pharmacology, 60(3), 415-421.

- Reaman, G. H., et al. (2007). Phase 1 Trial of O6-benzylguanine and BCNU in Children With CNS Tumors: A Children's Oncology Group Study.

- Kaina, B., & Christmann, M. (2019). DNA direct reversal repair and alkylating agent drug resistance. Translational Cancer Research, 8(Suppl 3), S233-S243.

- UNC Hospitals Molecular Genetics Laboratory. (n.d.).

- Brem, H., & Sampath, P. (2008). Interstitial chemotherapy with biodegradable BCNU (Gliadel®) wafers in the treatment of malignant gliomas. Expert Opinion on Drug Delivery, 5(4), 459-467.

- Friedman, H. S., et al. (2005). Phase I Trial of Temozolomide Plus O6-Benzylguanine for Patients With Recurrent or Progressive Malignant Glioma. Journal of Clinical Oncology, 23(30), 7411-7417.

- Pegg, A. E. (1995). O6-benzylguanine and its role in chemotherapy. Pharmacology & Therapeutics, 68(3), 383-392.

- Quinn, J. A., et al. (2009). Phase I trial of temozolomide plus O6-benzylguanine 5-day regimen with recurrent malignant glioma. Neuro-Oncology, 11(5), 556-561.

- Middleton, M. R., & Margison, G. P. (2003). Targeting O6-methylguanine-DNA methyltransferase with specific inhibitors as a strategy in cancer therapy. British Journal of Cancer, 88(8), 1157-1161.

- Stewart, C. F., et al. (2018). The O6-Methyguanine-DNA Methyltransferase Inhibitor O6-Benzylguanine Enhanced Activity of Temozolomide + Irinotecan Against Models of High-Risk Neuroblastoma. Molecular Cancer Therapeutics, 17(1), 169-179.

- Xu-Welliver, M., & Gerson, S. L. (2019). O6-Methylguanine-DNA Methyltransferase (MGMT): Challenges and New Opportunities in Glioma Chemotherapy. Frontiers in Oncology, 9, 123.

- Dolan, M. E., et al. (1991). Effect of O6-benzylguanine analogues on sensitivity of human tumor cells to the cytotoxic effects of alkylating agents. Cancer Research, 51(13), 3367-3372.

- Singh, R., et al. (2016). pH-Sensitive O6-Benzylguanosine Polymer Modified Magnetic Nanoparticles for Treatment of Glioblastomas. Molecular Pharmaceutics, 13(9), 3044-3054.

- Fishel, M. L., et al. (2003). Enhancement of Platinum-Induced Cytotoxicity by O6-benzylguanine. Molecular Cancer Therapeutics, 2(8), 765-772.

- Moschel, R. C., et al. (2005). 4-Nitrobenzyloxycarbonyl Derivatives of O6-Benzylguanine as Hypoxia-Activated Prodrug Inhibitors of O6-Alkylguanine-DNA Alkyltransferase (AGT) which Produces Resistance to Agents Targeting the O-6 Position of DNA Guanine. Journal of Medicinal Chemistry, 48(15), 4886-4897.

- Friedman, H. S., et al. (1998). Phase I trial of O6-benzylguanine for patients undergoing surgery for malignant glioma. Journal of Clinical Oncology, 16(12), 3570-3575.

Sources

- 1. aacrjournals.org [aacrjournals.org]

- 2. Frontiers | O6-Methylguanine-DNA Methyltransferase (MGMT): Challenges and New Opportunities in Glioma Chemotherapy [frontiersin.org]

- 3. unchealthcare.org [unchealthcare.org]

- 4. longdom.org [longdom.org]

- 5. oaepublish.com [oaepublish.com]

- 6. The O6-Methyguanine-DNA Methyltransferase Inhibitor O6-Benzylguanine Enhanced Activity of Temozolomide + Irinotecan Against Models of High-Risk Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synergistic efficacy of O6-benzylguanine and 1,3-bis(2-chloroethyl)-1-nitrosourea (BCNU) in a human colon cancer xenograft completely resistant to BCNU alone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Targeting O 6-methylguanine-DNA methyltransferase with specific inhibitors as a strategy in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mTOR target NDRG1 confers MGMT-dependent resistance to alkylating chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. O6-benzylguanine in humans: metabolic, pharmacokinetic, and pharmacodynamic findings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. O6-benzylguanine and its role in chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Phase II Trial of Temozolomide Plus O6-Benzylguanine in Adults With Recurrent, Temozolomide-Resistant Malignant Glioma - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Effect of O6-benzylguanine analogues on sensitivity of human tumor cells to the cytotoxic effects of alkylating agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Enhancement of platinum-induced cytotoxicity by O6-benzylguanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. O6-benzylguanine potentiates the antitumor effect of locally delivered carmustine against an intracranial rat glioma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. O6-benzylguanine and BCNU in multiple myeloma: a phase II trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Phase 1 trial of O6-benzylguanine and BCNU in children with CNS tumors: a Children's Oncology Group study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Interstitial chemotherapy with biodegradable BCNU (Gliadel®) wafers in the treatment of malignant gliomas - PMC [pmc.ncbi.nlm.nih.gov]

- 19. ascopubs.org [ascopubs.org]

- 20. academic.oup.com [academic.oup.com]

- 21. Phase I trial of O6-benzylguanine for patients undergoing surgery for malignant glioma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. 4-Nitrobenzyloxycarbonyl Derivatives of O6-Benzylguanine as Hypoxia-Activated Prodrug Inhibitors of O6-Alkylguanine-DNA Alkyltransferase (AGT) which Produces Resistance to Agents Targeting the O-6 Position of DNA Guanine - PMC [pmc.ncbi.nlm.nih.gov]

- 23. pH-Sensitive O6-Benzylguanosine Polymer Modified Magnetic Nanoparticles for Treatment of Glioblastomas - PMC [pmc.ncbi.nlm.nih.gov]

O6-Benzylguanosine: A Technical Guide to a Potent Modulator of Chemotherapeutic Resistance

Introduction: Overcoming the Hurdle of DNA Repair in Cancer Therapy

The efficacy of a significant class of chemotherapeutic agents, known as alkylating agents, is fundamentally challenged by the inherent DNA repair mechanisms within cancer cells. A pivotal enzyme in this cellular defense is O6-alkylguanine-DNA alkyltransferase (AGT), also referred to as O6-methylguanine-DNA methyltransferase (MGMT).[1][2] This protein diligently removes alkyl groups from the O6 position of guanine in DNA, thereby reversing the cytotoxic effects of drugs like temozolomide (TMZ) and carmustine (BCNU).[1][2] High levels of MGMT expression in tumors are a primary source of therapeutic resistance.[2] To counteract this, synthetic derivatives of guanine have been developed to inhibit MGMT, and among these, O6-benzylguanosine and its more extensively studied aglycone form, O6-benzylguanine, have emerged as potent tools.[1][3] This technical guide provides an in-depth exploration of O6-benzylguanosine, from its molecular mechanism and synthesis to its practical application in research and its clinical implications.

Molecular Profile and Synthesis